molecular formula C36H42ClN3O4 B11930959 Lumiprobe chloride

Lumiprobe chloride

Cat. No.: B11930959
M. Wt: 616.2 g/mol
InChI Key: WYDRTLYIBJFWFL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

CY5 NHS ester, also known as Cyanine5 N-hydroxysuccinimide ester, is a bright, photostable, and pH-insensitive fluorescent dye. It is widely used for labeling primary amine-containing macromolecules, such as proteins, peptides, and oligonucleotides. The compound is highly water-soluble and exhibits strong fluorescence, making it ideal for various biological and chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CY5 NHS ester typically involves the reaction of Cyanine5 dye with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction is carried out in an organic solvent like dimethylformamide or dimethyl sulfoxide under anhydrous conditions to prevent hydrolysis of the NHS ester .

Industrial Production Methods

In industrial settings, the production of CY5 NHS ester follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, solvent purity, and reagent concentrations, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

CY5 NHS ester primarily undergoes acylation reactions with primary amines, forming stable amide bonds. This reaction is favored in the pH range of 7-9 and is typically carried out in non-amine-containing buffers such as sodium phosphate or HEPES .

Common Reagents and Conditions

Major Products

The major product of the reaction between CY5 NHS ester and primary amines is a CY5-labeled amide. This product retains the fluorescent properties of the CY5 dye, making it useful for various labeling applications .

Scientific Research Applications

CY5 NHS ester is extensively used in scientific research due to its fluorescent properties. Some of its applications include:

Mechanism of Action

CY5 NHS ester exerts its effects through the formation of stable amide bonds with primary amines. The NHS ester moiety reacts with the amino group, resulting in the release of N-hydroxysuccinimide and the formation of a CY5-labeled amide. This reaction is highly specific and efficient, making CY5 NHS ester a valuable tool for labeling and detection .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

CY5 NHS ester is unique due to its optimal excitation and emission wavelengths (649 nm and 670 nm, respectively), which provide high sensitivity and low background fluorescence in various applications. Its high water solubility and photostability further enhance its utility in biological and chemical research .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 6-[3,3-dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoate;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H42N3O4.ClH/c1-35(2)26-16-11-13-18-28(26)37(5)30(35)20-8-6-9-21-31-36(3,4)27-17-12-14-19-29(27)38(31)25-15-7-10-22-34(42)43-39-32(40)23-24-33(39)41;/h6,8-9,11-14,16-21H,7,10,15,22-25H2,1-5H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYDRTLYIBJFWFL-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)ON5C(=O)CCC5=O)(C)C)C)C.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H42ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

616.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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